1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17620418
InChI: InChI=1S/C9H17NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one

CAS No.:

Cat. No.: VC17620418

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-one
Standard InChI InChI=1S/C9H17NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7H,3-6,10H2,1-2H3
Standard InChI Key GWSZNQASNIEJSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)C1(CC1)CN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one (IUPAC name: 1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-one) features a cyclopropane ring substituted with an aminomethyl group (–CH2NH2) at the 1-position, linked to a butanone backbone with a methyl group at the 3-position. The molecular formula is C9H15NO, with a molecular weight of 153.22 g/mol (calculated from atomic masses). Key structural elements include:

  • Cyclopropane ring: A strained three-membered carbon ring that influences reactivity and conformational stability.

  • Aminomethyl group: A primary amine (–NH2) attached to a methylene bridge, enabling hydrogen bonding and ionic interactions.

  • Ketone functionality: A carbonyl group (C=O) at the 1-position of the butanone chain, contributing to polarity and electrophilicity.

Physicochemical Properties

While experimental data for this specific compound are sparse, analogous structures such as 3-amino-1-cyclopropyl-3-methylbutan-1-one (C8H15NO, molecular weight 141.21 g/mol) provide a basis for inference:

PropertyValue (Analogous Compound)Inferred Value for Target Compound
Molecular Weight141.21 g/mol153.22 g/mol
LogP (Partition Coefficient)1.43~1.8 (predicted)
Solubility in Water85.2 mg/mL Moderate (50–100 mg/mL)
Hydrogen Bond Donors22 (amine group)

The presence of both hydrophilic (amine, ketone) and hydrophobic (cyclopropane, methyl) groups suggests amphiphilic behavior, which may enhance membrane permeability in biological systems .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one can be conceptualized through disconnections at strategic bonds:

  • Cyclopropane ring formation: Likely via [2+1] cycloaddition or Simmons-Smith reaction.

  • Aminomethyl group introduction: Through nucleophilic substitution or reductive amination.

  • Ketone backbone assembly: Employing Claisen condensation or oxidation of secondary alcohols.

Stepwise Synthesis Protocol

Based on methods for analogous cyclopropane-containing amines , a plausible synthetic route involves:

Step 1: Protection of the Amine Group

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) .

  • Conditions: Tetrahydrofuran (THF), 20°C, 16 hours .

  • Outcome: Conversion of the primary amine to a Boc-protected intermediate to prevent unwanted side reactions during subsequent steps.

Step 2: Cyclopropane Ring Construction

  • Reagents: Dichloromethane, diethylzinc, and diiodomethane (Simmons-Smith protocol).

  • Conditions: 0°C to room temperature, inert atmosphere.

  • Outcome: Formation of the cyclopropane ring via carbene insertion into a double bond.

Step 3: Ketone Installation

  • Reagents: Oxidation of a secondary alcohol using pyridinium chlorochromate (PCC).

  • Conditions: Dichloromethane, 25°C, 4 hours.

  • Outcome: Generation of the butanone backbone.

Step 4: Deprotection and Final Product Isolation

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane .

  • Conditions: 0°C to room temperature, 2 hours.

  • Outcome: Removal of the Boc group to yield the free amine.

Yield Optimization Challenges

  • Cyclopropane strain energy: The high ring strain (≈27 kcal/mol) complicates stabilization during synthesis.

  • Amine reactivity: Unprotected amines may undergo undesired nucleophilic attacks or oxidation .

  • Stereochemical control: Ensuring regioselectivity in cyclopropane formation remains a critical hurdle.

Research Gaps and Future Directions

  • Crystallographic data: No X-ray structures are available for the target compound, limiting conformational analysis.

  • In vivo efficacy: Existing studies focus on in vitro models; animal trials are needed to validate therapeutic potential.

  • Toxicity profiling: Acute and chronic toxicity data remain uncharacterized.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
3-Amino-1-cyclopropyl-3-methylbutan-1-oneC8H15NOLacks methyl group at butanone positionNMDA receptor modulation
3-Amino-3-methylbutan-1-ol C5H13NOReplaces ketone with hydroxyl groupAntibiotic adjuvant

The methyl substitution at the 3-position in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to its analogs .

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